molecular formula C18H17ClFNO2 B1324804 2-Chloro-4-fluoro-4'-morpholinomethyl benzophenone CAS No. 898770-47-3

2-Chloro-4-fluoro-4'-morpholinomethyl benzophenone

Cat. No.: B1324804
CAS No.: 898770-47-3
M. Wt: 333.8 g/mol
InChI Key: CNHKUIFUYYLTFJ-UHFFFAOYSA-N
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Description

“2-Chloro-4-fluoro-4’-morpholinomethyl benzophenone” is a chemical compound with the molecular formula C18H17ClFNO2 . It is used in various applications in scientific research.


Molecular Structure Analysis

The molecular structure of “2-Chloro-4-fluoro-4’-morpholinomethyl benzophenone” consists of 18 carbon atoms, 17 hydrogen atoms, 1 chlorine atom, 1 fluorine atom, 1 nitrogen atom, and 2 oxygen atoms .


Physical and Chemical Properties Analysis

The molecular weight of “2-Chloro-4-fluoro-4’-morpholinomethyl benzophenone” is 333.78 g/mol . Other physical and chemical properties such as boiling point, density, and more can be found in the safety data sheet .

Scientific Research Applications

Antimycobacterial Activity

  • Research Context : Fluorinated benzothiazolo imidazole compounds, related to the chemical structure of interest, have been studied for their antimycobacterial activity. This research suggests potential applications in developing antimicrobial agents (Sathe, Jaychandran, Sreenivasa, & Jagtap, 2011).

Molecular Interactions Analysis

  • Research Context : Derivatives of 1,2,4-triazoles, including fluorinated compounds similar to 2-Chloro-4-fluoro-4'-morpholinomethyl benzophenone, were synthesized and analyzed for their intermolecular interactions. This research aids in understanding molecular interactions and could be useful in drug design and material sciences (Shukla, Mohan, Vishalakshi, & Chopra, 2014).

Polymer Chemistry

  • Research Context : Research into sulfonated poly(4'-phenyl-2,5-benzophenone) derivatives indicates the potential of these compounds in the field of polymer chemistry, particularly for creating proton exchange membranes (Ghassemi, Ndip, & McGrath, 2004).

Anticancer Applications

  • Research Context : Novel morpholine conjugated benzophenone analogues have been synthesized and evaluated for their role in inhibiting neoplastic development, indicating potential applications in cancer treatment (Al‐Ghorbani et al., 2017).

Synthesis and Microbial Activities

  • Research Context : The synthesis of novel fluorinated morpholine containing benzamide derivatives and their microbial activities suggest applications in the development of new antimicrobial agents (Patharia, Raut, Dhotre, & Pathan, 2020).

Safety and Hazards

For safety and hazards information, please refer to the Material Safety Data Sheet (MSDS) provided by the supplier .

Properties

IUPAC Name

(2-chloro-4-fluorophenyl)-[4-(morpholin-4-ylmethyl)phenyl]methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17ClFNO2/c19-17-11-15(20)5-6-16(17)18(22)14-3-1-13(2-4-14)12-21-7-9-23-10-8-21/h1-6,11H,7-10,12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CNHKUIFUYYLTFJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1CC2=CC=C(C=C2)C(=O)C3=C(C=C(C=C3)F)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17ClFNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90642650
Record name (2-Chloro-4-fluorophenyl){4-[(morpholin-4-yl)methyl]phenyl}methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90642650
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

333.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

898770-47-3
Record name (2-Chloro-4-fluorophenyl){4-[(morpholin-4-yl)methyl]phenyl}methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90642650
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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